molecular formula C13H13NO4 B12568347 2-Propenoic acid, 2-cyano-3-(2,5-dimethoxyphenyl)-, methyl ester CAS No. 570419-12-4

2-Propenoic acid, 2-cyano-3-(2,5-dimethoxyphenyl)-, methyl ester

Cat. No.: B12568347
CAS No.: 570419-12-4
M. Wt: 247.25 g/mol
InChI Key: SHKADZNVQYOLMQ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-cyano-3-(2,5-dimethoxyphenyl)-, methyl ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure includes a propenoic acid backbone with a cyano group and a 2,5-dimethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-cyano-3-(2,5-dimethoxyphenyl)-, methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzaldehyde, malononitrile, and methyl acrylate.

    Condensation Reaction: The first step involves a condensation reaction between 2,5-dimethoxybenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile.

    Esterification: The resulting product is then subjected to esterification with methyl acrylate in the presence of a catalyst, such as p-toluenesulfonic acid, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and esterification reactions under controlled conditions.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-cyano-3-(2,5-dimethoxyphenyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

2-Propenoic acid, 2-cyano-3-(2,5-dimethoxyphenyl)-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-cyano-3-(2,5-dimethoxyphenyl)-, methyl ester involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: Similar structure with different substitution pattern on the phenyl ring.

    2-Propenoic acid, 3-phenyl-, methyl ester: Lacks the cyano and methoxy groups, resulting in different chemical properties.

    2-Propenoic acid, 2-cyano-3-phenyl-, methyl ester: Similar structure but without the methoxy groups.

Uniqueness

2-Propenoic acid, 2-cyano-3-(2,5-dimethoxyphenyl)-, methyl ester is unique due to the presence of both cyano and 2,5-dimethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

methyl 2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-16-11-4-5-12(17-2)9(7-11)6-10(8-14)13(15)18-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKADZNVQYOLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407979
Record name 2-Propenoic acid, 2-cyano-3-(2,5-dimethoxyphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570419-12-4
Record name 2-Propenoic acid, 2-cyano-3-(2,5-dimethoxyphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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